molecular formula C14H18OSe B14427842 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol CAS No. 78998-82-0

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol

Cat. No.: B14427842
CAS No.: 78998-82-0
M. Wt: 281.26 g/mol
InChI Key: DEYROHJDZNFFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols It features a cyclohexene ring substituted with a phenylselanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding alkene.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenol.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of selenoxide and subsequent elimination to yield alkenes.

    Reduction: Formation of the corresponding cyclohexenol.

    Substitution: Formation of substituted cyclohexenols with various functional groups.

Scientific Research Applications

5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through selenoxide elimination.

    Biology: Potential use in studying the effects of organoselenium compounds on biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol involves its ability to undergo oxidation and reduction reactions. The phenylselanyl group can be oxidized to form selenoxide, which can then eliminate to form alkenes. This property is utilized in organic synthesis to introduce double bonds into molecules. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.

    5,5-Dimethyl-1,3-cyclohexanedione: Precursor in the synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol.

    5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one: Contains a diethylamino group instead of a phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in this compound imparts unique chemical properties, such as the ability to undergo selenoxide elimination to form alkenes. This makes it a valuable reagent in organic synthesis and distinguishes it from other similar compounds.

Properties

CAS No.

78998-82-0

Molecular Formula

C14H18OSe

Molecular Weight

281.26 g/mol

IUPAC Name

5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H18OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3

InChI Key

DEYROHJDZNFFFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C=C(C1)[Se]C2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.